molecular formula C17H17Cl2N B026409 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine CAS No. 51551-41-8

3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine

Cat. No.: B026409
CAS No.: 51551-41-8
M. Wt: 306.2 g/mol
InChI Key: RNNFGZMVJGWTEY-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine is a chemical compound belonging to the class of dibenzazepines This compound is characterized by its tricyclic structure, which includes two benzene rings fused to a seven-membered azepine ring

Preparation Methods

The synthesis of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine can be achieved through several synthetic routes. One common method involves the reaction of iminodibenzyl with 1-bromo-3-chloropropane. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as toluene or xylene . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting antidepressant or antipsychotic effects .

Comparison with Similar Compounds

3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N/c18-10-3-11-20-16-5-2-1-4-13(16)6-7-14-8-9-15(19)12-17(14)20/h1-2,4-5,8-9,12H,3,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNFGZMVJGWTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629465
Record name 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51551-41-8
Record name 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.0 M solution of lithiumaluminium hydride in tetrahydrofuran (18.7 ml, 18.7 mmol) was introduced into a 250 ml dry, three-necked, roundbottom flask under a nitrogen atmosphere. The solution was cooled on an icebath. Concentrated sulphuric acid (0.5 ml) was added dropwise, with caution, over 10 minutes. More dry tetrahydrofuran (20 ml) was added to compensate for evaporated solvent and the mixture was stirred for 15 minutes. Additional tetrahydrofuran was added (20 ml) and the icebath was removed. The mixture was stirred for 75 minutes at room temperature. The above amide (3.0 g, 9.3 mmol) was dissolved in dry tetrahydrofuran (25 ml) and dropwise added over 20 minutes. The reaction mixture was stirred for 1 h. Water (0.7 ml) was added, followed subsequently by 4 N sodium hydroxide (0.7 ml) and water (2.1 mi). Stirring was continued for 30 minutes. The mixture was filtered (hyflo) and evaporated in vacuo, affording 2.70 g (95%) 3-chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine in the context of mosapramine research?

A1: This compound serves as a crucial intermediate in synthesizing alcoholic metabolites of mosapramine, a known antipsychotic drug []. Researchers synthesized four alcoholic metabolites of mosapramine to elucidate their chemical structures []. The synthesis process involved using a mixture of 10-ethoxy-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine and its 11-ethoxy isomer []. This mixture was then transformed into the key intermediates, 10-oxo-3-chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine and its 11-oxo isomer, which were separated chromatographically []. These intermediates were then further reacted to finally obtain the desired mosapramine metabolites []. This research contributes to a deeper understanding of mosapramine's metabolic fate and potential downstream effects.

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